3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC11152555
Molecular Formula: C12H13N3OS
Molecular Weight: 247.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13N3OS |
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Molecular Weight | 247.32 g/mol |
IUPAC Name | 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C12H13N3OS/c1-7-4-5-10(6-8(7)2)11(16)13-12-15-14-9(3)17-12/h4-6H,1-3H3,(H,13,15,16) |
Standard InChI Key | VJNQNTOGWKECKG-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C)C |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃N₃OS₂ |
Molecular Weight | 279.38 g/mol |
CAS Number | 393567-75-4 |
IUPAC Name | 3,4-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Solubility | Not fully characterized |
Melting Point | Data unavailable |
Synthesis and Structural Optimization
Reaction Pathways
The synthesis of 3,4-dimethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves multi-step organic reactions, typically beginning with the preparation of substituted benzamide precursors. A generalized pathway includes:
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Formation of 5-(Methylthio)-1,3,4-thiadiazol-2-amine:
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Coupling with 3,4-Dimethylbenzoyl Chloride:
Table 2: Representative Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclodehydration | POCl₃, 80–90°C, 1 hour | 70–85% |
2 | Amidation | THF, 0°C, 2 hours | 60–75% |
Structural Modifications
Modifications to the benzamide or thiadiazole moieties have been explored to enhance bioavailability:
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Methylthio Group (SCH₃): Introduces sulfur-based nucleophilicity, potentially improving membrane permeability.
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3,4-Dimethyl Substitution: Steric effects may influence binding affinity to enzymatic pockets .
Biological Activities and Mechanisms
Anticancer Properties
Preliminary studies indicate that this compound induces apoptosis in cancer cells via:
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Oxidative Stress: Generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction.
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Cell Cycle Arrest: G2/M phase arrest observed in LoVo colorectal cancer cells at IC₅₀ = 2.44 µM .
Table 3: Cytotoxicity Profiles
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
LoVo (Colorectal) | 2.44 | ROS-mediated apoptosis |
MCF-7 (Breast) | 23.29 | G2/M phase arrest |
Anti-inflammatory Activity
Molecular docking simulations suggest inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), key mediators of inflammation. The methylthio group may coordinate with zinc ions in enzymatic active sites, mimicking endogenous inhibitors.
Pharmacological Applications and Challenges
Toxicity Considerations
In Daphnia magna assays, the compound showed low acute toxicity (LC₅₀ > 100 µM), supporting its safety profile for further development .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize potency.
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In Vivo Efficacy Trials: Evaluation in murine models of cancer and inflammation.
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Formulation Development: Addressing solubility limitations through prodrug strategies or nanoencapsulation.
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